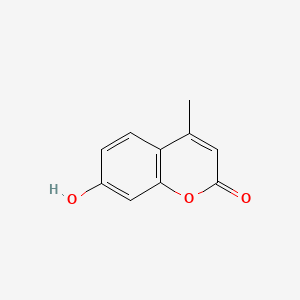
4-metilumbelliferona
Descripción general
Descripción
Es un sólido cristalino con un punto de fusión de 194–195°C y es soluble en metanol y ácido acético glacial . La himecromona se utiliza principalmente en la terapia biliar como agente colerético y antiespasmódico. También sirve como estándar para la determinación fluorométrica de la actividad enzimática .
Aplicaciones Científicas De Investigación
La himecromona tiene una amplia gama de aplicaciones en la investigación científica:
Mecanismo De Acción
La himecromona ejerce sus efectos principalmente inhibiendo la síntesis de ácido hialurónico. Regula a la baja la expresión de las enzimas hialuronato sintasa (HAS2 y HAS3), lo que lleva a una reducción de los niveles de ácido hialurónico . Este mecanismo es particularmente relevante en su uso como agente terapéutico para afecciones que implican una producción excesiva de ácido hialurónico, como ciertos cánceres y COVID-19 .
Compuestos similares:
Umbelifereona: Otro derivado de la cumarina con una estructura química similar pero diferentes propiedades farmacológicas.
Escopoletol: Un derivado de la cumarina con propiedades antiinflamatorias y antioxidantes.
Cumarina: El compuesto padre de la himecromona, conocido por sus propiedades anticoagulantes.
Unicidad de la himecromona: La himecromona es única entre los derivados de la cumarina debido a su inhibición específica de la síntesis de ácido hialurónico, lo que la convierte en un valioso agente terapéutico para afecciones que implican una producción excesiva de ácido hialurónico . A diferencia de otras cumarinas, la himecromona carece de propiedades anticoagulantes, lo que amplía sus aplicaciones terapéuticas .
Análisis Bioquímico
Biochemical Properties
4-Methylumbelliferone plays a crucial role in biochemical reactions by inhibiting the synthesis of hyaluronan, an extracellular matrix glycosaminoglycan. This inhibition is achieved through the depletion of the hyaluronan precursor UDP-glucuronic acid. The compound interacts with several enzymes, including hyaluronan synthases (HAS), which are responsible for hyaluronan production . Additionally, 4-Methylumbelliferone has been shown to affect the activity of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix components .
Cellular Effects
4-Methylumbelliferone exerts various effects on different cell types and cellular processes. It has been demonstrated to inhibit cell proliferation, migration, and invasion in cancer cells, particularly ovarian cancer cells . The compound also influences cell signaling pathways, such as the Wnt/β-catenin and TGF-beta pathways, which are involved in cell growth and differentiation . Furthermore, 4-Methylumbelliferone affects gene expression by downregulating the expression of genes associated with inflammation and fibrosis .
Molecular Mechanism
At the molecular level, 4-Methylumbelliferone exerts its effects primarily by inhibiting hyaluronan synthesis. This inhibition is achieved through the depletion of UDP-glucuronic acid, a key precursor in hyaluronan production . The compound also interacts with various biomolecules, including hyaluronan synthases, to prevent the formation of hyaluronan . Additionally, 4-Methylumbelliferone has been shown to activate the ceramide pathway, leading to the inhibition of cell migration and invasion .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Methylumbelliferone have been observed to change over time. The compound is relatively stable, but its concentration decreases rapidly after treatment is stopped . Long-term studies have shown that 4-Methylumbelliferone can lead to a sustained inhibition of hyaluronan synthesis and a reduction in inflammation and fibrosis . The compound’s effects on cellular function may vary depending on the duration of treatment and the specific cell type being studied .
Dosage Effects in Animal Models
The effects of 4-Methylumbelliferone vary with different dosages in animal models. Studies have shown that higher doses of the compound are more effective at inhibiting hyaluronan synthesis and reducing inflammation . At very high doses, 4-Methylumbelliferone may exhibit toxic effects, including weight loss and liver toxicity . It is important to determine the optimal dosage to achieve therapeutic benefits while minimizing adverse effects .
Metabolic Pathways
4-Methylumbelliferone is primarily metabolized through conjugation to glucuronic acid, forming 4-methylumbelliferyl glucuronide (4-MUG), which is the predominant metabolic pathway . This metabolite is more hydrophilic and is eliminated through bile and urine . The compound may also undergo sulfation, forming 4-methylumbelliferyl sulfate (4-MUS), although this pathway is less common .
Transport and Distribution
Within cells and tissues, 4-Methylumbelliferone is transported and distributed through various mechanisms. The compound is absorbed and distributed rapidly, with higher concentrations observed in the liver and kidneys . The glucuronide metabolite, 4-methylumbelliferyl glucuronide, is more hydrophilic and is eliminated through bile and urine . The transport and distribution of 4-Methylumbelliferone are influenced by its interactions with transporters and binding proteins .
Subcellular Localization
4-Methylumbelliferone’s subcellular localization plays a significant role in its activity and function. The compound has been shown to localize in the cytoplasm and affect the localization of various cellular components . For example, in liver fibrosis models, 4-Methylumbelliferone affects the localization of hepatic stellate cells and macrophages, which are involved in fibrogenesis . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific cellular compartments .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La himecromona se puede sintetizar mediante la reacción de condensación de Pechmann, que implica la reacción de resorcinol con acetoacetato de etilo en presencia de un catalizador ácido fuerte como el ácido sulfúrico . La reacción procede de la siguiente manera: [ \text{Resorcinol} + \text{Acetoacetato de etilo} \xrightarrow{\text{H}2\text{SO}_4} \text{Himecromona} + \text{Etanol} ]
Métodos de producción industrial: En entornos industriales, la himecromona se produce mediante la misma reacción de condensación de Pechmann, pero a mayor escala. Las condiciones de reacción se optimizan para garantizar un alto rendimiento y pureza. El producto se purifica luego mediante recristalización a partir de solventes adecuados como metanol o ácido acético glacial {_svg_4}.
Tipos de reacciones:
Oxidación: La himecromona puede sufrir reacciones de oxidación para formar varios derivados oxidados.
Reducción: La reducción de la himecromona puede conducir a la formación de derivados dihidro.
Sustitución: La himecromona puede participar en reacciones de sustitución electrofílica, particularmente en el anillo aromático.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como borohidruro de sodio o hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución electrofílica a menudo utilizan reactivos como halógenos o agentes nitrantes en condiciones ácidas.
Productos principales:
Oxidación: Derivados oxidados de la himecromona.
Reducción: Derivados dihidro.
Sustitución: Derivados halogenados o nitrados de la himecromona.
Comparación Con Compuestos Similares
Umbelliferone: Another coumarin derivative with similar chemical structure but different pharmacological properties.
Scopoletin: A coumarin derivative with anti-inflammatory and antioxidant properties.
Coumarin: The parent compound of hymecromone, known for its anticoagulant properties.
Uniqueness of Hymecromone: Hymecromone is unique among coumarin derivatives due to its specific inhibition of hyaluronic acid synthesis, making it a valuable therapeutic agent for conditions involving excessive hyaluronic acid production . Unlike other coumarins, hymecromone lacks anticoagulant properties, which broadens its therapeutic applications .
Propiedades
IUPAC Name |
7-hydroxy-4-methylchromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-6-4-10(12)13-9-5-7(11)2-3-8(6)9/h2-5,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHNITRMYYLLCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Record name | BETA-METHYLUMBELLIFERONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | hymecromone | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Hymecromone | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8025670 | |
| Record name | 4-Methylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Beta-methylumbelliferone appears as colorless crystals. Insoluble in water. (NTP, 1992), Colorless solid; [CAMEO] Off-white powder; [Acros Organics MSDS], Solid | |
| Record name | BETA-METHYLUMBELLIFERONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Hymecromone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Methylumbelliferone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0059622 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble (NTP, 1992) | |
| Record name | BETA-METHYLUMBELLIFERONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Vapor Pressure |
0.00000724 [mmHg] | |
| Record name | Hymecromone | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12311 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
90-33-5 | |
| Record name | BETA-METHYLUMBELLIFERONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 4-Methylumbelliferone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hymecromone [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090335 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Hymecromone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB07118 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Hymecromone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760397 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylumbelliferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19026 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-methylumbelliferone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2H-1-Benzopyran-2-one, 7-hydroxy-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methylumbelliferone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8025670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hymecromone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.806 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HYMECROMONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3T5NG4Q468 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
381 to 383 °F (NTP, 1992) | |
| Record name | BETA-METHYLUMBELLIFERONE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20705 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(3S)-1-methyl-3-[(1S)-1-[(2S,3E,5R)-5-(methylsulfanylmethyl)-6-oxo-3-(2-oxocyclopent-3-en-1-ylidene)piperazin-2-yl]ethyl]-3H-indol-2-one](/img/structure/B1674038.png)
![[(Z,2S)-5-[[(2R,3R,5S,6S)-2,5-Dimethyl-6-[(2E,4E)-3-methyl-5-[(3S,4R,5R,7R,8R)-4,5,8-trihydroxy-5-methyl-1,6-dioxaspiro[2.5]octan-7-yl]penta-2,4-dienyl]oxan-3-yl]amino]-5-oxopent-3-en-2-yl] acetate](/img/structure/B1674043.png)

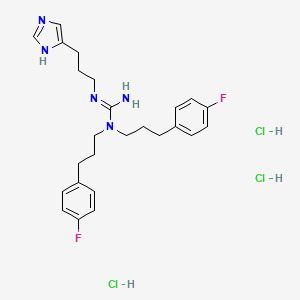
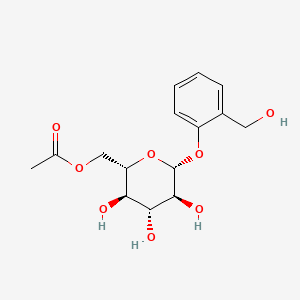
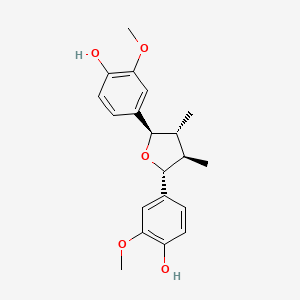
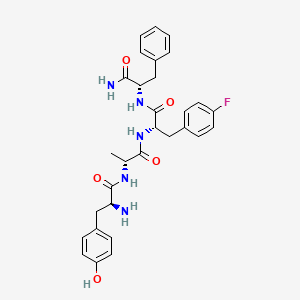
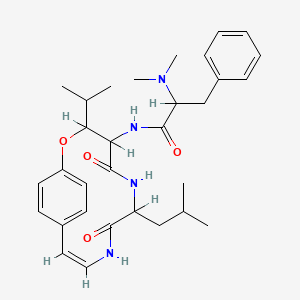
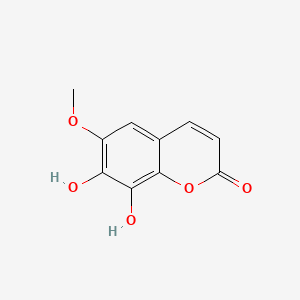
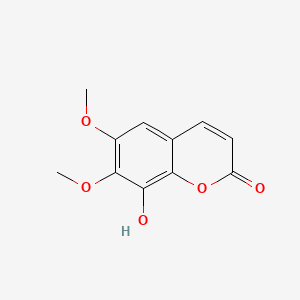


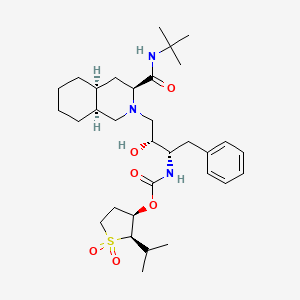
![(E)-3-(2,4-dichlorophenyl)-N-[(3R)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]prop-2-enamide](/img/structure/B1674058.png)
